
O-(Tert-butyldiphenylsilyl)hydroxylamine
Vue d'ensemble
Description
“O-(Tert-butyldiphenylsilyl)hydroxylamine” is a chemical compound used in the synthesis of hydroxamic acids . It is also used as a chemical additive and an intermediate .
Synthesis Analysis
This compound is used to induce the cleavage during the solid-supported synthesis of hydroxamic acids .Molecular Structure Analysis
The molecular formula of “O-(Tert-butyldiphenylsilyl)hydroxylamine” is C16H21NOSi . The InChI code is 1S/C16H21NOSi/c1-16(2,3)19(18-17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,17H2,1-3H3 .Chemical Reactions Analysis
This compound is used to induce the cleavage during the solid-supported synthesis of hydroxamic acids .Physical And Chemical Properties Analysis
“O-(Tert-butyldiphenylsilyl)hydroxylamine” is a solid substance . It has a molecular weight of 271.44 . The melting point ranges from 87.0 to 91.0 °C .Applications De Recherche Scientifique
1. Structure and Reactions in Organometallics
O-(Tert-butyldiphenylsilyl)hydroxylamine has been studied in the context of organometallic chemistry. In one study, it reacts with chlorotrimethylstannane, undergoing rearrangements corroborated by quantum-chemical calculations. This highlights its potential in the study of organometallic reaction mechanisms and structure elucidation (Schmatz et al., 2003).
2. Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives
It has been used in the synthesis of various hydroxylamine and hydroxamic acid derivatives, such as in the creation of 5-lipoxygenase inhibitor LY280810, demonstrating its utility in medicinal chemistry and drug synthesis (Staszak & Doecke, 1994).
3. Catalytic Asymmetric Synthesis
In a more recent application, it serves as an imine surrogate in the catalytic asymmetric synthesis of α-amino esters and ketones. This research contributes to the development of new methods in asymmetric synthesis, a key area in organic chemistry (Xu et al., 2020).
4. DNA Research
Its derivatives have been employed in nucleic acid research, particularly in the synthesis of hydroxyl-functionalized DNAs. This highlights its role in the field of bioorganic chemistry and biotechnology (Zhang et al., 2010).
5. Protecting Group in Organic Synthesis
Its role as a protecting group, particularly for hydroxyl groups, has been explored. This is crucial in multi-step organic syntheses where selective reactivity is needed (Corey & Venkateswarlu, 1972).
6. Synthesis of Antimalarial Alkaloids
This compound has been utilized in the synthesis of antimalarial alkaloids, like febrifugine, demonstrating its importance in the development of new pharmaceuticals (Ooi et al., 2001).
Mécanisme D'action
Target of Action
It’s known that hydroxylamine derivatives are often used in organic synthesis, particularly in the formation of oximes .
Mode of Action
O-(Tert-butyldiphenylsilyl)hydroxylamine, like other hydroxylamine derivatives, is likely to interact with its targets through nucleophilic reactions. It can donate its nitrogen-bound hydrogen atom, acting as a nucleophile and forming bonds with electrophilic carbon atoms in other molecules .
Biochemical Pathways
In general, hydroxylamine derivatives are known to be involved in the synthesis of oximes, which can be further reduced to amines or used in the formation of other organic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of O-(Tert-butyldiphenylsilyl)hydroxylamine are not well-studied. As a rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transport proteins. The compound is soluble in chloroform and ethyl acetate .
Result of Action
The molecular and cellular effects of O-(Tert-butyldiphenylsilyl)hydroxylamine’s action would largely depend on the specific context of its use. In organic synthesis, the compound’s action typically results in the formation of new bonds and the creation of new organic compounds .
Safety and Hazards
Propriétés
IUPAC Name |
O-[tert-butyl(diphenyl)silyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOSi/c1-16(2,3)19(18-17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTWOGMXABHJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471449 | |
| Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(Tert-butyldiphenylsilyl)hydroxylamine | |
CAS RN |
103587-51-5 | |
| Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(tert-Butyldiphenylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


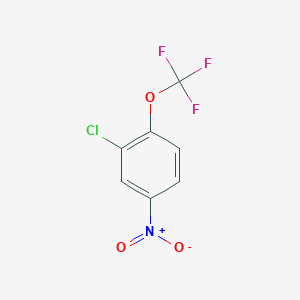
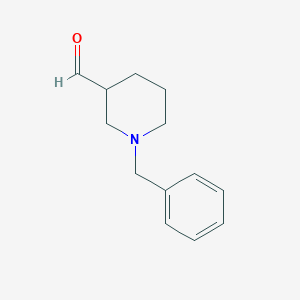
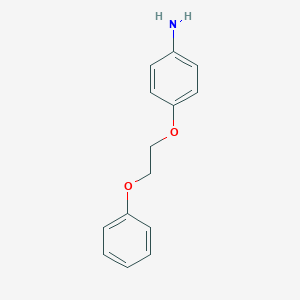
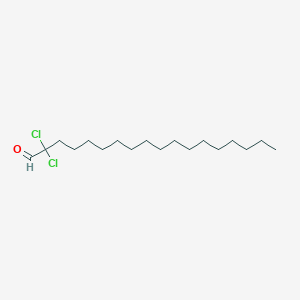
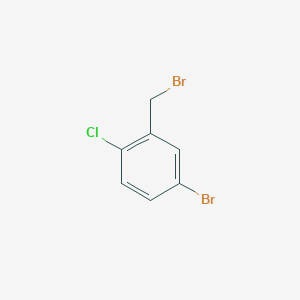
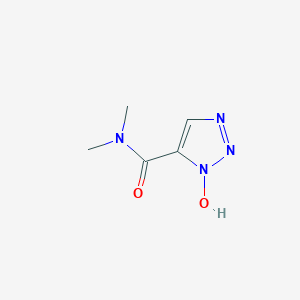


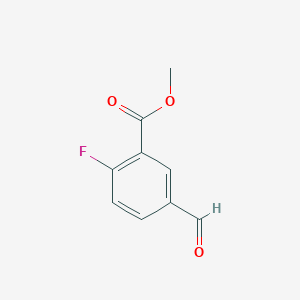

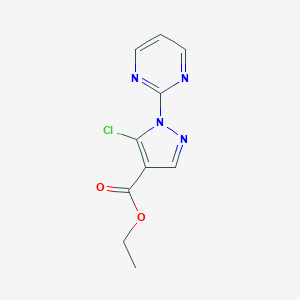

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)
